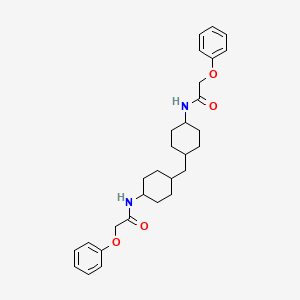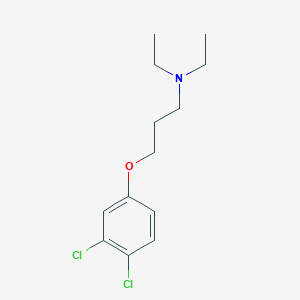
N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as DFTZ, is a synthetic compound that belongs to the class of azepane carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
作用機序
The exact mechanism of action of N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated sodium channels, and the regulation of intracellular calcium levels. It has also been shown to exhibit potent antipsychotic and antinociceptive effects in animal models.
実験室実験の利点と制限
One of the major advantages of using N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide in lab experiments is its high potency and selectivity for its target receptors. However, one of the major limitations of using N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the study of N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other neurological disorders, and the elucidation of its exact mechanism of action. Additionally, further research is needed to determine the optimal dosing and administration regimens for N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide in both animal models and humans.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide is a promising compound with potential applications in the treatment of various neurological disorders. Its high potency and selectivity make it an attractive target for further research, and its biochemical and physiological effects suggest that it may have a wide range of therapeutic applications. However, further research is needed to fully understand its mechanism of action and to determine the optimal dosing and administration regimens for its use in both animal models and humans.
合成法
The synthesis of N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide involves several steps, including the reaction of 2,4-difluoroaniline with 2-thiophenecarboxylic acid, followed by the reaction of the resulting acid with 1-azepanecarbonyl chloride. The final product is obtained after purification and isolation using column chromatography.
科学的研究の応用
N-(2,4-difluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders. It has been shown to exhibit potent activity against several targets, including the dopamine D3 receptor, sigma-1 receptor, and voltage-gated sodium channels.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2OS/c18-12-7-8-14(13(19)11-12)20-17(22)21-9-3-1-2-5-15(21)16-6-4-10-23-16/h4,6-8,10-11,15H,1-3,5,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNKUSBQEMOWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Difluorophenyl)-2-(thiophen-2-YL)azepane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,4R*)-1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4929039.png)


![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4929056.png)
![N,N-bis(2-hydroxyethyl)-3-methoxy-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B4929064.png)

![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4929073.png)

![N-[(4-methoxy-1-naphthyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B4929096.png)



